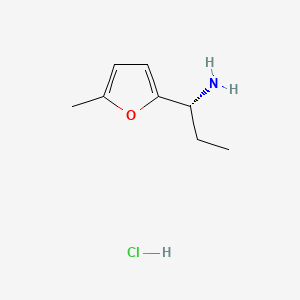

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFQDTRFLKESTD-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(O1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride. In instances where specific experimental data is not publicly available, this document outlines robust, industry-standard methodologies for their determination. This dual approach ensures that researchers have both the available data and the practical, validated protocols necessary for their own characterization efforts, aligning with the principles of scientific integrity and reproducibility.

Chemical Identity and Core Properties

This compound is a chiral primary amine salt. The presence of the furan moiety, a common pharmacophore, and a chiral center makes this compound a subject of interest in medicinal chemistry and drug development. A clear understanding of its physical properties is fundamental to its handling, formulation, and potential application.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 779340-50-0 | [1] |

| Molecular Formula | C₈H₁₄ClNO | [1] |

| Molecular Weight | 175.66 g/mol | [1] |

| Physical Form | Not definitively established; reported as liquid by some suppliers, though salts are typically solid at room temperature. Further experimental verification is required. | [1] |

| Purity | Commercially available at ≥98% | [1] |

| Storage Conditions | Recommendations vary; typically stored at room temperature, sealed and dry, or under refrigeration (2-8°C). | N/A |

Chemical Structure:

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The melting point of a solid crystalline substance is a critical physical constant used for identification and as an indicator of purity. For amine hydrochlorides, which are ionic salts, a distinct and sharp melting range is expected for a pure compound.

Recommended Experimental Protocol for Melting Point Determination:

The capillary melting point method is a standard and reliable technique.[2][3][4]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting range (typically 0.5-1°C), while impurities will broaden and depress the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as you approach the expected melting point.[5]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

The recorded melting point should be a range, from the onset to the completion of the melt.

-

Causality and Self-Validation: By performing multiple determinations and observing a narrow, reproducible melting range, confidence in the purity of the sample is increased. A broad melting range suggests the presence of impurities or that the substance decomposes on heating.

Sources

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride molecular weight

An In-Depth Technical Guide to (R)-1-(5-methylfuran-2-yl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a chiral amine of significant interest in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, outlines robust methodologies for its synthesis and chiral resolution, details analytical characterization techniques, and discusses its potential applications, particularly in the context of central nervous system (CNS) drug discovery.

Introduction: The Significance of Chiral Furan Amines

The furan scaffold is a privileged five-membered aromatic heterocycle frequently incorporated into pharmacologically active agents.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, potentially improving metabolic stability, receptor binding interactions, and overall bioavailability.[3] When combined with a chiral amine, as in the case of (R)-1-(5-methylfuran-2-yl)propan-1-amine, the resulting molecule presents a stereospecific three-dimensional structure that is critical for selective interaction with biological targets.[4]

Chirality is a fundamental consideration in modern drug design, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[4] The specific (R)-configuration of the title compound dictates its interaction with chiral biological macromolecules, such as enzymes and receptors. Furan-containing compounds have shown promise in a variety of therapeutic areas, including the treatment of CNS disorders, where they can modulate neurotransmitter activity.[3][5] This guide provides the foundational chemical knowledge required to synthesize, purify, and analyze this specific enantiomer for further investigation.

Physicochemical and Structural Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility, making it more amenable for handling and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ClNO | , |

| Molecular Weight | 175.66 g/mol | , , |

| CAS Number | 779340-50-0 | , , |

| Appearance | Solid | |

| Storage | Room temperature, dry, sealed, inert atmosphere | , |

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Structure of this compound.

Synthesis and Chiral Resolution

The synthesis of the target enantiomerically pure amine hydrochloride is most efficiently approached via a two-stage process: first, the synthesis of the racemic amine, followed by classical chiral resolution. Asymmetric synthesis, for instance through enzymatic reductive amination, presents a more direct route but often requires extensive screening and optimization.[6][7][8]

Caption: Workflow for synthesis and chiral resolution.

Protocol: Synthesis of Racemic 1-(5-methylfuran-2-yl)propan-1-amine

This procedure outlines the synthesis of the racemic amine from its corresponding ketone precursor via reductive amination.

Starting Material: 1-(5-methylfuran-2-yl)propan-1-one (CAS: 10599-69-6).[9][10]

Materials:

-

1-(5-methylfuran-2-yl)propan-1-one

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq) in anhydrous methanol. Add a significant excess of an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise. Causality Note: NaBH₃CN is preferred as it is more selective for the imine over the ketone and is stable under mildly acidic conditions often present with ammonium salts. NaBH₄ can also be used but may require pH control.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine is fully consumed (monitored by TLC/GC-MS).

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated solution of sodium bicarbonate. Extract the aqueous layer twice more with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine as an oil.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a classical and highly effective method for separating the (R)- and (S)-enantiomers.[11][12]

Materials:

-

Crude racemic 1-(5-methylfuran-2-yl)propan-1-amine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol or Ethanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

Procedure:

-

Salt Formation: Dissolve the crude racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (2R,3R)-(+)-Tartaric acid (0.5 eq) in warm methanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent is often optimal for achieving high enantiomeric purity in the first crystallization.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to maximize crystallization.

-

Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold methanol, followed by cold diethyl ether. This solid is the enriched diastereomeric salt of one enantiomer (e.g., (R)-amine with (+)-tartaric acid), whose lower solubility drives the separation.[13]

-

Liberation of Free Amine: Suspend the crystalline salt in water and add 1 M NaOH solution until the pH is strongly basic (pH > 11). This will deprotonate the amine, making it a free base.

-

Extraction: Extract the free amine into a suitable organic solvent like dichloromethane or diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched (R)-amine.

-

Enantiomeric Purity Check: Analyze the enantiomeric excess (e.e.) of the obtained amine using chiral HPLC (see Section 4.2). If the e.e. is not satisfactory, a second recrystallization of the diastereomeric salt can be performed.

-

Final Salt Formation: Dissolve the pure (R)-amine free base in a minimal amount of diethyl ether or isopropanol and add a stoichiometric amount of HCl solution (in ether or isopropanol). The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be reliably predicted based on the analysis of its structural motifs and data from analogous compounds.[14][15][16]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | ~7.2-7.4 ppm (br s, 3H, -NH₃⁺) : Protons on the ammonium group, often broad and may exchange with D₂O. ~6.2-6.4 ppm (d, 1H, Furan H-3) : Furan proton adjacent to the amine-bearing carbon. ~6.0-6.1 ppm (d, 1H, Furan H-4) : Furan proton adjacent to the methyl group. ~4.2-4.4 ppm (t, 1H, -CH(NH₃⁺)-) : Methine proton at the chiral center. ~2.2-2.3 ppm (s, 3H, Furan -CH₃) : Methyl group on the furan ring. ~1.8-2.0 ppm (m, 2H, -CH₂CH₃) : Methylene protons of the propyl chain. ~0.9-1.1 ppm (t, 3H, -CH₂CH₃) : Terminal methyl protons of the propyl chain. |

| ¹³C NMR | ~155-158 ppm : C5 of furan (carbon bearing the methyl group). ~148-152 ppm : C2 of furan (carbon bearing the amine side chain). ~110-112 ppm : C4 of furan. ~106-108 ppm : C3 of furan. ~50-55 ppm : Chiral methine carbon (-CH(NH₃⁺)-). ~28-32 ppm : Methylene carbon (-CH₂CH₃). ~13-15 ppm : Furan methyl carbon (-CH₃). ~10-12 ppm : Propyl methyl carbon (-CH₂CH₃). |

| Mass Spec (EI) | Molecular Ion (M⁺) of Free Base at m/z 139 : The hydrochloride salt will not be observed. The molecular ion of the free amine (C₈H₁₃NO) is expected. Major Fragment at m/z 110 : Loss of the ethyl group (-CH₂CH₃). Base Peak at m/z 124 : Alpha-cleavage resulting in the loss of a methyl group. |

Protocol: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound.

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for separating chiral amines.

Mobile Phase & Conditions:

-

A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

For basic amines, a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection Wavelength: ~220 nm (where the furan ring absorbs).

-

Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the amine hydrochloride sample (~0.5 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Data Interpretation: The (R)- and (S)-enantiomers will elute at different retention times. Integrate the peak areas for each enantiomer.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Applications and Future Directions

This compound serves as a valuable chiral building block for the synthesis of more complex molecules in drug discovery. Its structural features suggest potential utility in programs targeting the central nervous system. The combination of a lipophilic furan ring and a basic amine is a common motif in CNS-active compounds, facilitating passage across the blood-brain barrier and interaction with aminergic G-protein coupled receptors (GPCRs) or ion channels.[5] Further research could explore its activity as a modulator of serotonin, dopamine, or norepinephrine pathways, which are implicated in mood disorders, psychosis, and attention-deficit disorders.

References

-

Patel, R. N. (2021). Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Singh, S., & Sharma, U. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(1), 1-20. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090. [Link]

-

Gilio, A. K., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(18), 5167-5183. [Link]

-

Gherraf, N., & Tamma, N. (2015). The synthesis of (5-hydroxy-5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one, 5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one) and biological activity. Journal of Fundamental and Applied Sciences, 3(2), 194–199. [Link]

-

Conti, P., et al. (2021). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Molecules, 26(21), 6433. [Link]

-

NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. [Link]

-

Gherraf, N., & Tamma, N. (2015). The synthesis of (5-hydroxy-5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one, 5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one) and biological activity. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]

-

Moore, C., Sutton, A., & Yang, X. (2023). Method for making substituted furan compound embodiments and derivatives thereof. U.S. Patent. OSTI.GOV. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

The Good Scents Company. (n.d.). 1-(5-methyl-2-furyl) propan-1-one. Retrieved January 23, 2026, from [Link]

- Celon Pharma S.A. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-14. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- Imperial Chemical Industries PLC. (1981). Process for the preparation of alkyl furans.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved January 23, 2026, from [Link]

-

Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(18), 5167-5183. [Link]

-

U.S. Patent. (2015). United States Patent. Googleapis.com. [Link]

-

AA Blocks. (n.d.). 2-methyl-2-(5-methylfuran-2-yl)propan-1-amine. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Retrieved January 23, 2026, from [Link]

-

Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719-2736. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 23, 2026, from [Link]

-

Wang, Y., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(12), 1496. [Link]

- Virent, Inc. (2015). Methods of producing alkylfurans.

-

Samy, M. N., et al. (2015). Chemical Constituents and Biological Activities of Genus Ruellia. ResearchGate. [Link]

-

Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5486. [Link]

-

Gualtieri, F. (2009). Furans, thiophenes and related heterocycles in drug discovery. Future Medicinal Chemistry, 1(6), 1119-1141. [Link]

-

ResearchGate. (n.d.). Early examples of intramolecular asymmetric reductive amination.... Retrieved January 23, 2026, from [Link]

- Wuxi Apptec (Shanghai) Co., Ltd. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CAS 10599-69-6 | 1-(5-Methylfuran-2-yl)propan-1-one - Synblock [synblock.com]

- 10. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride structure

Abstract

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a chiral chemical entity of significant interest to the pharmaceutical and drug development industries. This document provides a comprehensive technical overview of its structure, properties, proposed synthesis, and analytical characterization. As a chiral amine incorporating a 5-methylfuran moiety, this compound represents a valuable building block for creating novel therapeutic agents. The furan ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and receptor binding affinity.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for its practical application.

Chemical Identity and Structural Elucidation

The unique architecture of this compound dictates its chemical behavior and potential biological activity. Its structure features three key components: a 5-methylfuran ring, a stereochemically defined chiral center, and a hydrochloride salt form.

-

5-Methylfuran Ring : This five-membered aromatic heterocycle is a crucial pharmacophoric element. Its electronic and steric properties differ from a simple benzene ring, which can lead to improved target engagement and a more favorable metabolic profile in drug candidates.[1]

-

Chiral Amine : The (R)-configuration at the carbon atom adjacent to the nitrogen is critical. Biological systems are inherently chiral, and stereospecific interactions are often the basis for a drug's efficacy and safety. The primary amine group provides a key site for hydrogen bonding and salt bridge formation with biological targets.

-

Hydrochloride Salt : The hydrochloride form enhances the compound's aqueous solubility and stability, making it more amenable to formulation and handling in a laboratory or pharmaceutical setting.[2]

Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 779340-50-0 | [3][4][5] |

| Molecular Formula | C₈H₁₄ClNO | [3][4] |

| Molecular Weight | 175.66 g/mol | [3][4] |

| IUPAC Name | (1R)-1-(5-methyl-2-furyl)propan-1-amine hydrochloride | |

| SMILES | CC1=CC=C(O1)N.Cl | [4] |

| InChI Key | URFQDT RFLKESTD-OGFXRTJISA-N | [3] |

Chemical Structure

Caption: 2D representation of this compound.

Physicochemical and Computational Data

Understanding the physicochemical profile of a compound is essential for anticipating its behavior in biological systems and for designing experiments.

| Property | Value | Significance | Source |

| Purity | ≥98% | High purity is essential for reproducible biological and chemical assays. | [4] |

| Physical Form | Liquid | Affects handling, storage, and formulation procedures. | [3] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | Predicts drug transport properties; a value < 140 Ų is often associated with good cell permeability. | [4] |

| logP (Octanol-Water Partition Coeff.) | 2.42 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [4] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions with biological targets. | [4] |

| Hydrogen Bond Donors | 1 | The protonated amine is a strong H-bond donor, crucial for receptor interactions. | [4] |

| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability. | [4] |

Proposed Synthesis and Purification Workflow

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on established organic chemistry principles. The most direct approach is the stereoselective reductive amination of the corresponding ketone, 1-(5-methylfuran-2-yl)propan-1-one.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a self-validating system, incorporating in-process controls to ensure the reaction proceeds as intended and that the final product meets purity specifications.

-

Reaction Setup : To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq). Dissolve in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Causality: An inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen, which could decompose the reagents or lead to byproducts.[2]

-

-

Imine Formation : Add an ammonia source, such as ammonium acetate (1.5-2.0 eq), and a dehydrating agent like molecular sieves. Stir at room temperature for 1-2 hours.

-

Self-Validation: Monitor the formation of the imine intermediate via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the ketone starting material spot indicates successful imine formation.

-

-

Asymmetric Reduction : Cool the reaction mixture to 0°C. Add a pre-formed chiral reducing agent or a combination of a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) and a chiral catalyst/ligand. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Causality: The choice of a chiral catalyst or auxiliary is the most critical step for establishing the desired (R)-stereochemistry. The low temperature helps improve stereoselectivity.

-

-

Quenching and Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : Purify the crude free-base amine using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine.

-

Causality: The addition of triethylamine to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.

-

-

Salt Formation : Dissolve the purified (R)-amine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Isolation : Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final this compound.

-

Self-Validation: Confirm product identity and purity using the analytical methods described in Section 4. Determine enantiomeric excess (e.e.) using chiral HPLC.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemistry of the final compound. The following are the standard, authoritative methods for full characterization.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Furan Protons: Two doublets at ~6.0-7.2 ppm. CH-N Proton: Multiplet at ~4.0-4.5 ppm. Furan-CH₃: Singlet at ~2.3 ppm. Ethyl Group: Multiplet (CH₂) at ~1.8-2.0 ppm and triplet (CH₃) at ~0.9-1.1 ppm. NH₃⁺ Protons: Broad singlet at ~8.0-9.0 ppm. |

| ¹³C NMR | Furan Carbons: Peaks in the aromatic region ~105-155 ppm. C-N Carbon: Peak at ~50-60 ppm. Furan-CH₃ Carbon: Peak at ~14 ppm. Ethyl Carbons: Peaks at ~25 ppm (CH₂) and ~11 ppm (CH₃). |

| Mass Spec (ESI+) | [M+H]⁺ of free base: Expected at m/z = 140.10. |

| FT-IR (KBr Pellet) | N-H Stretch: Broad peak from 3200-2800 cm⁻¹ (amine salt). C-H Stretch: ~2960 cm⁻¹. C=C Stretch (Furan): ~1600 cm⁻¹. C-O-C Stretch (Furan): ~1020 cm⁻¹. |

Protocol: Chiral HPLC for Enantiomeric Purity

-

Objective : To separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of the synthesized product.

-

Instrumentation : HPLC system with a UV detector.

-

Column : A chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.

-

Expertise: The selection of the correct chiral column is paramount and often requires screening several different column chemistries (e.g., polysaccharide-based) to achieve baseline separation.

-

-

Method :

-

Prepare a standard solution of the final hydrochloride salt in the mobile phase at ~1 mg/mL.

-

Prepare a sample of the racemic amine (if available) to identify the elution order of the two enantiomers.

-

Set up an isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA + 0.1% DEA.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the furan ring absorbs (e.g., 254 nm).

-

Inject the racemic standard and then the sample.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area R - Area S) / (Area R + Area S) ] * 100.

-

Relevance and Applications in Drug Development

The structural motifs within this compound make it a highly valuable scaffold in medicinal chemistry. Its primary application is as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Stereospecific Interactions : The defined (R)-stereochemistry allows for the design of molecules that can selectively bind to a specific pocket or allosteric site on a target protein, enzyme, or receptor. This stereoselectivity is a cornerstone of modern drug design, as the "off-target" enantiomer can often be inactive or, in some cases, contribute to undesirable side effects.

-

Bioisosterism : The 5-methylfuran ring is an effective bioisostere of a substituted phenyl ring.[1] Replacing a phenyl group with a furan can alter a molecule's size, shape, electronics, and metabolic fate. This can be used to overcome challenges such as poor solubility, rapid metabolism by cytochrome P450 enzymes, or to fine-tune binding affinity.

Caption: Diagram illustrating the importance of chirality for selective receptor binding.

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification : This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Handling Procedures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.

-

-

Storage :

References

-

PubChem. 2-Acetyl-5-Methylfuran. [Link]

-

Lead Sciences. 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methylfuran. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride. [Link]

-

SpectraBase. 2-Methylfuran - 1H NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information for Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH. Synthesis of Ranitidine. [Link]

-

Yomi Lab. This compound, 95.0%+. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride | 1864058-81-0 | Benchchem [benchchem.com]

- 3. This compound [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 779340-50-0|this compound|BLD Pharm [bldpharm.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride chemical properties

An In-Depth Technical Guide to (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Introduction

This compound is a chiral primary amine featuring a substituted furan ring.[1] Compounds incorporating both a furan moiety and a chiral amine are of significant interest in medicinal chemistry and drug development. The furan ring serves as a versatile heterocyclic scaffold, while the stereospecific amine provides a crucial anchor for targeted molecular interactions, making this compound a valuable building block for complex pharmaceutical intermediates.[2] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and safety considerations, designed for researchers and professionals in the field of synthetic and pharmaceutical chemistry.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and core physicochemical properties. These data are critical for experimental design, reaction setup, and analytical characterization.

Chemical Structure

The structure consists of a furan ring substituted at the 2-position with a chiral (R)-aminopropyl group and at the 5-position with a methyl group. The amine is presented as a hydrochloride salt, which enhances its stability and aqueous solubility.[2]

Caption: Figure 1: Chemical Structure of this compound.

Core Properties

The following table summarizes the key identifying and physical properties of the compound.

| Property | Value | Source |

| CAS Number | 779340-50-0 | [1][3] |

| Molecular Formula | C₈H₁₄ClNO | [1][3] |

| Molecular Weight | 175.66 g/mol | [1][3] |

| Appearance | Data not available; likely a solid due to its salt form. | [1] |

| Purity | ≥98% (as commercially available) | [1][3] |

| InChI Key | URFQDTRFLKESTD-OGFXRTJISA-N | [1] |

| SMILES | CC1=CC=C(O1)N.Cl | [3] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [3] |

| logP | 2.41962 | [3] |

Synthesis and Manufacturing

Retrosynthetic Analysis

The most direct approach to synthesizing a chiral amine is through the asymmetric functionalization of a corresponding ketone or aldehyde. The retrosynthetic analysis reveals the key precursors: 5-methylfurfural and an ethyl nucleophile, with chirality introduced via a stereoselective process.

Caption: Figure 2: Retrosynthetic disconnection of the target compound.

Synthesis of Precursor: 5-Methylfurfural

The primary starting material, 5-methylfurfural (CAS: 620-02-0), is an aldehyde that can be synthesized from various cellulose-derived products, such as sucrose or rhamnose, through dehydration and other transformations.[4] One established method involves the acid-catalyzed treatment of sucrose.[5]

Proposed Asymmetric Synthesis Protocol

This protocol describes a multi-step, one-pot procedure for synthesizing the target chiral amine from 5-methylfurfural, adapted from general methods for creating α-chiral amines from aldehydes.[6][7] This approach utilizes a chiral auxiliary to direct the stereochemistry of a nucleophilic addition.

Step 1: Formation of Chiral N-Sulfinylimine

-

To a stirred solution of 5-methylfurfural (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC). Causality: The acid catalyst (PPTS) facilitates the condensation reaction between the aldehyde and the sulfinamide, forming the corresponding N-sulfinylimine. The chiral sulfinyl group will direct the subsequent nucleophilic attack.

Step 2: Diastereoselective Grignard Addition

-

Cool the reaction mixture containing the N-sulfinylimine to -78°C using a dry ice/acetone bath.

-

Slowly add ethylmagnesium bromide (EtMgBr, 1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Causality: The Grignard reagent acts as the ethyl nucleophile. The low temperature is critical to maximize diastereoselectivity, which is sterically directed by the bulky tert-butyl group of the chiral auxiliary.

-

Stir the reaction at -78°C for 4-6 hours until TLC analysis indicates complete consumption of the imine.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Workup and Auxiliary Cleavage

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Dissolve the crude product in methanol (MeOH, 0.5 M) and add hydrochloric acid (HCl, 2.0 eq, 4 M solution in 1,4-dioxane).

-

Stir the solution at room temperature for 1-2 hours. Causality: The strong acidic conditions cleave the sulfinyl group, liberating the free primary amine as its hydrochloride salt.

-

Concentrate the mixture under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether) to yield this compound as a pure solid.

-

Dry the final product under vacuum.

Caption: Figure 3: A step-by-step workflow for the proposed synthesis.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques must be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. Chiral HPLC is essential to confirm the enantiomeric excess (e.e.).

Protocol: Purity Analysis (Reverse-Phase)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Validation: A single major peak indicates high purity.

Protocol: Enantiomeric Excess (Chiral HPLC)

-

Column: Chiralpak® AD-H or equivalent

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with 0.1% diethylamine.

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 254 nm

-

Validation: The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers. A high e.e. (typically >98%) confirms the success of the asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure of the compound.

-

¹H NMR: Expected signals would include peaks for the furan ring protons, the methyl group protons, the ethyl group protons (triplet and quartet), the methine proton adjacent to the nitrogen, and a broad signal for the amine protons.

-

¹³C NMR: Expected signals will correspond to each unique carbon atom in the molecule, including those in the furan ring and the aliphatic side chain.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The molecular ion [M+H]⁺ for the free base (C₈H₁₃NO) should be observed at m/z ≈ 140.10.

Caption: Figure 4: Workflow for the analytical confirmation of the final product.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

Based on available data for similar compounds and general chemical classifications, the following hazards are anticipated.[3]

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or a chemical fume hood.[8]

-

Avoid generating dust.[8]

-

Wear standard PPE: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[3][8]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

-

Recommended storage temperature is 4°C.[3]

Applications in Research and Development

This compound is not an end-product therapeutic but rather a specialized chemical intermediate. Its value lies in its distinct structural features:

-

Chiral Amine Center: The (R)-configured stereocenter is a critical element for creating enantiomerically pure active pharmaceutical ingredients (APIs). Stereochemistry is vital for specific binding to biological targets like enzymes and receptors.

-

Furan Ring System: The furan ring is a bioisostere for other aromatic systems like benzene but with different electronic properties and metabolic profiles. It is a common scaffold in many biologically active compounds.[2]

-

Primary Amine Functionality: The primary amine serves as a versatile chemical handle for a wide array of subsequent reactions, including amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into larger, more complex molecules.

This compound is therefore an ideal starting point for the synthesis of novel chemical entities in discovery programs targeting a wide range of therapeutic areas.

References

-

5-Methylfurfural. Wikipedia. [Link]

-

Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Synthesis of primary amines. Organic Chemistry Portal. [Link]

-

5-METHYLFURFURAL. Organic Syntheses Procedure. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

Chiral 1-(Furan-2-yl)propan-1-amine Enantiomers: A Technical Guide to Stereoselective Biological Activity

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, this stereochemical nuance can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance. This guide delves into the chiral world of 1-(furan-2-yl)propan-1-amine, a heterocyclic compound of significant interest due to the diverse pharmacological activities associated with the furan scaffold.[1][2][3] The furan nucleus is a versatile scaffold in modern drug design, and understanding the stereoselective contribution of each enantiomer of 1-(furan-2-yl)propan-1-amine to its overall biological profile is paramount for advancing its therapeutic potential.[4][5]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It will explore the synthesis, chiral separation, and the anticipated, yet largely uncharted, differential biological activities of the (R)- and (S)-enantiomers of 1-(furan-2-yl)propan-1-amine. The central thesis of this guide is to underscore the necessity of enantiomeric resolution and individual biological evaluation to unlock the true therapeutic value of this promising chiral amine.

The Furan Scaffold: A Privileged Structure in Pharmacology

The furan ring is an aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like the phenyl ring, often leading to improved metabolic stability, enhanced drug-receptor interactions, and better bioavailability.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

-

Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[1]

-

Anticancer: Showing cytotoxic effects against various cancer cell lines.[1][3]

-

Central Nervous System (CNS) Activity: Including antidepressant, anticonvulsant, and neuroprotective properties.[6][7]

Given this broad therapeutic landscape, the introduction of a chiral center, as seen in 1-(furan-2-yl)propan-1-amine, adds a layer of complexity and opportunity. The spatial orientation of the amine and propyl groups relative to the furan ring will undoubtedly influence its interaction with chiral biological targets such as enzymes and receptors.[8]

Enantioselective Synthesis and Chiral Resolution: Methodologies and Protocols

The preparation of enantiomerically pure 1-(furan-2-yl)propan-1-amine is the foundational step for any meaningful biological investigation. While detailed protocols for this specific molecule are not abundant in publicly available literature, established methods for the synthesis of chiral amines can be readily adapted.[8]

Asymmetric Synthesis: A Proactive Approach to Chirality

Asymmetric synthesis aims to create a single enantiomer directly. A plausible and efficient route for the synthesis of (R)- or (S)-1-(furan-2-yl)propan-1-amine is through the asymmetric reduction of an intermediate imine or the reductive amination of a prochiral ketone.[8]

Protocol 1: Asymmetric Reductive Amination

This protocol describes a generalizable method for the enantioselective synthesis of chiral amines from a ketone precursor.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 1-(furan-2-yl)propan-1-one (1 equivalent) in an anhydrous solvent such as toluene.

-

Add a suitable amine source, for example, a chiral amine like (R)- or (S)-α-methylbenzylamine (1.1 equivalents).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure to yield the crude chiral imine.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

The resulting diastereomeric amine can be purified by column chromatography.

-

The chiral auxiliary (e.g., α-methylbenzylamine) is then removed by hydrogenolysis using a palladium catalyst (Pd/C) under a hydrogen atmosphere to yield the desired enantiomerically enriched 1-(furan-2-yl)propan-1-amine.

Diagram 1: Asymmetric Reductive Amination Workflow

A generalized workflow for the asymmetric synthesis of a chiral amine.

Chiral Resolution: Separating a Racemic Mixture

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 1-(furan-2-yl)propan-1-amine followed by chiral resolution. This can be achieved through diastereomeric salt formation or by chiral chromatography.

Protocol 2: Diastereomeric Salt Formation

Step 1: Racemic Amine Synthesis

-

Synthesize racemic 1-(furan-2-yl)propan-1-amine via standard reductive amination of 1-(furan-2-yl)propan-1-one with ammonia or an ammonia equivalent, followed by reduction with a non-chiral reducing agent like sodium cyanoborohydride.

Step 2: Salt Formation

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of a chiral acid, such as (+)- or (-)-tartaric acid or (R)- or (S)-mandelic acid (0.5 equivalents), to the amine solution.

-

Stir the mixture to allow the formation of diastereomeric salts. One diastereomeric salt will typically be less soluble and precipitate out of the solution.

Step 3: Separation and Liberation

-

Collect the precipitated salt by filtration.

-

Recrystallize the salt to improve diastereomeric purity.

-

Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting the enantiomerically enriched amine with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor.

Diagram 2: Chiral Resolution via Diastereomeric Salt Formation

Workflow for separating enantiomers through diastereomeric salt formation.

Biological Activity: A Tale of Two Enantiomers (A Predictive Analysis)

While direct comparative biological data for the enantiomers of 1-(furan-2-yl)propan-1-amine is currently lacking in the scientific literature, the principles of stereopharmacology strongly suggest that the (R) and (S) forms will exhibit distinct biological activities. Chirality is a key factor in the interaction between a drug and its biological target, and even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding affinity, efficacy, and metabolic profile.[8]

Table 1: Predicted Differential Biological Activities of 1-(Furan-2-yl)propan-1-amine Enantiomers

| Biological Target/Activity | Predicted Effect of (R)-Enantiomer | Predicted Effect of (S)-Enantiomer | Rationale for Predicted Differences |

| Receptor Binding (e.g., GPCRs, Ion Channels) | Potentially higher or lower affinity compared to the (S)-enantiomer. | Potentially higher or lower affinity compared to the (R)-enantiomer. | The chiral center will dictate the precise three-point interaction with the chiral binding pocket of the receptor, leading to differences in binding energy. |

| Enzyme Inhibition (e.g., Kinases, Proteases) | May act as a more potent inhibitor or substrate. | May exhibit weaker inhibition or be a poorer substrate. | The active site of enzymes is chiral, and the stereochemistry of the inhibitor/substrate is critical for optimal binding and catalytic activity. |

| Pharmacokinetics (ADME) | May be metabolized at a different rate by chiral enzymes (e.g., Cytochrome P450s). | May have a different metabolic pathway or rate of clearance. | Enantiomers can be differentially recognized by metabolic enzymes and transporters, leading to variations in absorption, distribution, metabolism, and excretion. |

| Toxicity | Could be the therapeutically active enantiomer (eutomer) with a favorable safety profile. | Could be the less active or inactive enantiomer (distomer), or it could be responsible for off-target effects and toxicity. | The differential interaction with biological targets can lead to one enantiomer being responsible for the desired therapeutic effect while the other contributes to adverse effects. |

Proposed Experimental Workflow for Biological Evaluation

To elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers of 1-(furan-2-yl)propan-1-amine, a systematic and comparative biological evaluation is essential.

Protocol 3: Comparative In Vitro Biological Assays

Step 1: Target Selection

-

Based on the known activities of furan derivatives, select a panel of relevant biological targets. This could include a range of cancer cell lines, bacterial strains, and specific enzymes or receptors associated with inflammation or CNS disorders.

Step 2: Assay Execution

-

For each target, perform dose-response studies with the purified (R)- and (S)-enantiomers, as well as the racemic mixture.

-

Anticancer Activity: Utilize cell viability assays (e.g., MTT, XTT) on various cancer cell lines to determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer.

-

Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, perform kinetic studies to determine the Kᵢ (inhibition constant) for each enantiomer.

-

Receptor Binding Assays: Use radioligand binding assays to determine the binding affinity (Kₐ) of each enantiomer to specific receptor subtypes.

Step 3: Data Analysis

-

Compare the IC₅₀, MIC, Kᵢ, or Kₐ values for the (R)- and (S)-enantiomers.

-

Calculate the eudismic ratio (the ratio of the potency of the more active enantiomer to the less active one) to quantify the degree of stereoselectivity.

Diagram 3: Workflow for Comparative Biological Evaluation

A systematic approach to evaluating the differential biological activities of the enantiomers.

Conclusion and Future Directions

The chiral nature of 1-(furan-2-yl)propan-1-amine presents both a challenge and a significant opportunity in the quest for novel therapeutics. While the existing literature provides a strong foundation for the potential biological activities of furan-containing molecules, the specific contributions of the (R) and (S) enantiomers of this particular amine remain to be elucidated. The synthetic and analytical protocols outlined in this guide provide a clear path forward for researchers to prepare and evaluate these enantiomers individually.

It is imperative that future research efforts focus on the stereoselective biological evaluation of 1-(furan-2-yl)propan-1-amine. Such studies are not merely an academic exercise but a crucial step in identifying the eutomer, optimizing therapeutic efficacy, and minimizing potential off-target effects. The insights gained from a thorough understanding of the stereopharmacology of this compound will be invaluable for its potential development as a novel therapeutic agent.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological activity of furan derivatives. (2011). SciSpace. Retrieved January 23, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved January 23, 2026, from [Link]

-

3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1-(Furan-2-yl)propan-2-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of some novel furan derivatives. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. (n.d.). IOSR Journal. Retrieved January 23, 2026, from [Link]

-

Naturally occurring furofuran lignans: structural diversity and biological activities. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

-

1-(Furan-2-yl)propan-1-ol. (2018). SIELC Technologies. Retrieved January 23, 2026, from [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. ijabbr.com [ijabbr.com]

- 6. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. (R)-1-(Furan-2-yl)propan-1-amine (188772-70-5) for sale [vulcanchem.com]

Methodological & Application

Enantioselective Synthesis of Furan-Based Amines: Application Notes and Protocols

Introduction: The Significance of Chiral Furan-Based Amines in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] When combined with a chiral amine functionality, the resulting furan-based amines become valuable building blocks for the synthesis of complex molecules, particularly pharmaceuticals. The stereochemistry of the amine group is often crucial for the biological activity and pharmacokinetic profile of a drug, making the development of enantioselective synthetic methods a critical endeavor for researchers in drug discovery and development.[3] This guide provides an in-depth overview of modern, field-proven protocols for the enantioselective synthesis of furan-based amines, focusing on catalytic asymmetric synthesis, chiral auxiliary-based methods, and enzymatic strategies.

I. Catalytic Asymmetric Hydrogenation of Furan-Based Imines

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines.[4] Transition metal complexes, particularly those of iridium and rhodium with chiral ligands, have demonstrated remarkable efficiency and enantioselectivity in this transformation.

A. Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, often in combination with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of N-aryl and N-alkyl imines derived from furan-based ketones.

Causality of Experimental Choices:

-

Iridium Precursor: [Ir(COD)Cl]2 is a common and stable precursor that readily reacts with chiral ligands to form the active catalytic species.

-

Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those from the SEGPHOS or SPINOL families create a chiral environment around the metal center, directing the hydrogenation to one face of the imine.

-

Additive (e.g., I2 or acid): Additives can play a crucial role in activating the iridium precursor and facilitating the catalytic cycle. For instance, an acid can protonate the imine, increasing its electrophilicity and promoting hydride transfer.[5]

-

Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates in the catalytic cycle. Dichloromethane (DCM) or toluene are frequently used.

-

Hydrogen Pressure: The pressure of hydrogen gas affects the rate of the hydrogenation reaction. Higher pressures are sometimes required for less reactive substrates.

Workflow for Iridium-Catalyzed Asymmetric Hydrogenation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

GC-MS Analysis of (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride: A Comprehensive Protocol Overcoming Analytical Challenges

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(5-methylfuran-2-yl)propan-1-amine is a chiral building block of significant interest in pharmaceutical synthesis and drug development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges inherent to its structure: the high polarity and reactivity of the primary amine function, and the thermal sensitivity of the furan moiety.[1][2] This application note presents a robust and validated protocol for the qualitative and quantitative analysis of its hydrochloride salt. The core of the methodology involves the liberation of the volatile free base from its salt form, followed by a chemical derivatization step to enhance chromatographic performance and ensure reliable data. We detail the causality behind each procedural step, from sample preparation to data interpretation, providing a self-validating system for trustworthy and reproducible results.

The Analytical Challenge: Why Direct Injection Fails

Direct GC-MS analysis of primary amines like (R)-1-(5-methylfuran-2-yl)propan-1-amine is often unsuccessful for two primary reasons:

-

High Polarity and Adsorption: The lone pair of electrons on the nitrogen atom makes primary amines highly polar and basic. These molecules readily form hydrogen bonds with active sites (e.g., free silanol groups) on the GC inlet liner and the capillary column surface.[2] This strong interaction leads to significant chromatographic peak tailing, poor peak resolution, and non-reproducible quantification.[3]

-

Low Volatility of the Salt Form: The target analyte is a hydrochloride salt, which is non-volatile. It will not elute from the GC column and can decompose in the hot injector. Therefore, conversion to the free base is a mandatory prerequisite.

To overcome these issues, a two-pronged strategy is essential: liberation of the free amine followed by chemical derivatization. Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, which drastically improves its chromatographic behavior.[4]

The Strategic Solution: Derivatization with Trifluoroacetic Anhydride (TFAA)

We have selected Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. The reaction converts the primary amine into a stable N-trifluoroacetyl amide. This choice is deliberate and offers several advantages:

-

Improved Volatility and Peak Shape: The replacement of active hydrogens on the amine with a trifluoroacetyl group significantly reduces polarity, leading to sharper, more symmetrical peaks.[4]

-

Enhanced Thermal Stability: The resulting amide is more stable at the elevated temperatures used in GC analysis.

-

Characteristic Mass Spectrum: The trifluoroacetyl group directs the fragmentation in the mass spectrometer, producing predictable and structurally informative ions, which aids in confident identification.

-

Increased Sensitivity: The fluorine atoms in the derivative can enhance sensitivity, especially when using detectors like the electron capture detector (ECD), although this guide focuses on mass spectrometry.[4]

Experimental Workflow Overview

The entire analytical process is a sequential workflow designed to ensure the integrity of the analyte and the quality of the data.

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents

| Reagent | Grade | Supplier Example |

| (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl | ≥98% Purity | ChemScene[5] |

| Dichloromethane (DCM), anhydrous | HPLC or GC Grade | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich |

| Sodium Sulfate, anhydrous | ACS Reagent Grade | VWR |

| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |

| Helium (Carrier Gas) | Ultra High Purity (99.999%) | Airgas |

Protocol 1: Liberation of the Free Amine

This protocol converts the non-volatile hydrochloride salt into its volatile free base, which is then extracted into an organic solvent.

-

Preparation: Accurately weigh approximately 10 mg of (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride into a 15 mL screw-cap vial.

-

Dissolution: Add 5 mL of deionized water to the vial and vortex until the solid is completely dissolved.

-

Basification: Carefully add 2 mL of 2M Sodium Hydroxide (NaOH) solution dropwise while gently swirling the vial. This neutralizes the HCl and deprotonates the amine. The solution should be strongly basic (pH > 12).

-

Extraction: Add 5 mL of dichloromethane (DCM) to the vial. Cap tightly and vortex vigorously for 1 minute to extract the free amine into the organic layer.

-

Phase Separation: Allow the layers to separate for 5 minutes. The DCM layer will be the bottom layer.

-

Collection: Carefully transfer the bottom organic (DCM) layer to a clean, dry vial using a glass Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water. Let it stand for 5 minutes.

-

Final Transfer: Transfer the dried organic extract to a new vial suitable for the derivatization step.

Protocol 2: Trifluoroacetyl Derivatization

This critical step modifies the free amine to make it suitable for GC analysis.

Caption: Derivatization of the free amine with TFAA.

-

Sample Preparation: Take a 200 µL aliquot of the dried organic extract from Protocol 1 and place it into a 2 mL autosampler vial with an insert.

-

Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[4]

-

Reaction: Immediately cap the vial tightly. Heat the vial at 60°C for 20 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for GC-MS injection. No further workup is required.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for your specific instrumentation. A standard HP-5MS or equivalent column is suitable for this analysis.[6]

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatography. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Inert, low-bleed column suitable for a wide range of derivatized compounds.[6][7] |

| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte without degradation. |

| Inlet Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 80°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | Separates the analyte from solvent and potential byproducts. |

| MS System | Agilent 5977B MSD or equivalent | Provides sensitive and specific detection. |

| Transfer Line Temp | 280°C | Prevents condensation of the analyte before entering the MS source. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Quadrupole Temp | 150°C | Standard temperature for the mass filter. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| Scan Range | 40 - 450 m/z | Covers the molecular ion and all significant fragments of the derivative. |

Expected Results and Data Interpretation

Chromatography

The derivatized analyte, N-(1-(5-methylfuran-2-yl)propyl)trifluoroacetamide, should elute as a sharp, symmetrical peak. Under the conditions specified, the retention time is expected to be in the range of 8-12 minutes.

Mass Spectrum and Fragmentation

The mass spectrum provides the structural confirmation of the analyte. The molecular weight of the derivatized compound is 235.19 g/mol . The molecular ion peak (M+•) at m/z 235 should be visible. The fragmentation pattern is dictated by the structure, with alpha-cleavage being the most significant pathway for amines.[8][9][10]

Caption: Predicted major fragmentation pathways for the derivatized analyte.

Predicted Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 235 | [C₉H₁₀F₃NO₂]+• (Molecular Ion) | The intact ionized molecule. |

| 206 | [C₇H₇F₃NO₂]+ | Base Peak. Loss of an ethyl radical (•C₂H₅) via alpha-cleavage, a characteristic and highly favorable fragmentation of amines.[8][10] |

| 95 | [C₆H₇O]+ | Furfuryl-type cation, resulting from cleavage of the C-C bond adjacent to the furan ring, a common furan fragmentation. |

| 81 | [C₅H₅O]+ | Loss of the methyl group from the furan ring, followed by rearrangement. |

Method Validation and Trustworthiness

To ensure the protocol is self-validating, the following parameters should be assessed:

-

Linearity: Prepare a calibration curve using at least five concentration levels of the derivatized standard. A linear response (R² > 0.99) should be achieved.

-

Internal Standard (IS): For accurate quantification, especially in complex matrices, the use of a structural analog as an internal standard is highly recommended.

-

Control Samples: Analyze a blank sample (reagents only) to check for contamination and a known positive control to verify system performance.

Advanced Application: Chiral Separation

While this method is for the analysis of the (R)-enantiomer, it cannot distinguish it from the (S)-enantiomer. For enantiomeric purity analysis, a chiral GC column is required. Columns with a cyclodextrin-based stationary phase, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are effective for separating the trifluoroacetyl derivatives of chiral amines.[11] This would be a crucial next step in a quality control or drug development setting to ensure enantiomeric purity.

Conclusion

The GC-MS analysis of this compound is challenging but achievable through a well-designed analytical strategy. The protocol detailed here, involving liberation of the free base and subsequent trifluoroacetylation, provides a reliable and robust method. By understanding the chemical principles behind each step, researchers can generate high-quality, reproducible data for this important pharmaceutical intermediate.

References

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

BAuA. (2024). Determination of furan in exhaled air by GC-MS/MS. Retrieved from [Link]

-

Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]

-

de Zeeuw, J. (n.d.). Analysis of Amines in GC. LabRulez GCMS. Retrieved from [Link]

-

ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards. Retrieved from [Link]

-

Lin, Y-S., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

McNair, H.M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

-

Ciuculescu, C. A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. PubMed. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

-

Tang, S. Y., et al. (1983). Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-